molecular formula C13H11ClN4O B2588154 7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 477865-32-0

7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2588154
CAS No.: 477865-32-0
M. Wt: 274.71
InChI Key: BETMYCLJHTVAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds are known for their wide range of biological activities .

Scientific Research Applications

Heterocyclic Chemistry and Material Science Applications

Synthesis of Pyrimidine Derivatives : Research has explored the synthesis of novel pyrimidine derivatives, including [1,2,4]triazolo[1,5-c]pyrimidines, for their potential applications in medicinal chemistry and material science. For instance, El-Agrody et al. (2001) demonstrated the heteroaromatization with 4-Hydroxycoumarin leading to new pyrano[2,3-d]pyrimidines and [1,2,4]triazolo[1,5-c]pyrimidines derivatives, showcasing the versatility of these compounds in creating biologically active molecules (El-Agrody et al., 2001).

Antimicrobial and Tuberculostatic Activity : The structural analogs of [1,2,4]triazolo[1,5-a]pyrimidine have been synthesized and evaluated for their tuberculostatic activity. Titova et al. (2019) conducted a study on 4-(Het)aryl-4,7-dihydroazolopyrimidines, demonstrating the potential of these compounds in addressing tuberculosis, an area of high clinical importance (Titova et al., 2019).

Ring-Chain Isomerism : Pryadeina et al. (2008) studied the cyclisation of certain esters with 3-amino-1H-[1,2,4]triazole, leading to derivatives that exhibit ring-chain isomerism, a property that could be exploited in the design of responsive materials or in drug design, where the dynamic equilibrium could affect the biological activity (Pryadeina et al., 2008).

Influenza Virus Inhibition : The preparation of compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold has led to the identification of molecules with promising abilities to inhibit influenza virus RNA polymerase PA-PB1 subunit heterodimerization, highlighting the potential antiviral applications of these compounds (Massari et al., 2017).

Properties

IUPAC Name

7-[1-(2-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c1-9(19-12-5-3-2-4-10(12)14)11-6-7-15-13-16-8-17-18(11)13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETMYCLJHTVAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC=NN12)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.